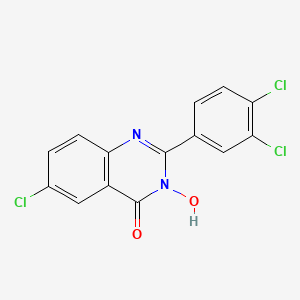

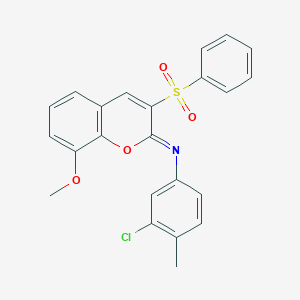

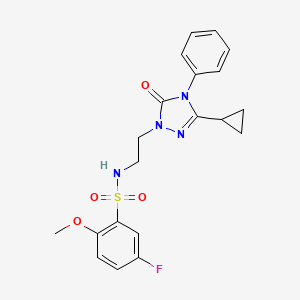

![molecular formula C8H8ClN3O2 B2977609 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride CAS No. 2305251-60-7](/img/structure/B2977609.png)

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2 . It is a white to yellow powder .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been studied extensively. A docking analysis performed on four selected imidazo[1,2-a]pyridine carboxylic acid derivatives indicated the binding of these to enzymes COX-1 and COX-2 active pockets . An in vitro analysis showed that compound 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibited COX-2 .Molecular Structure Analysis

The molecular structure of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves a fused bicyclic heterocycle, which is a common feature in many biologically active compounds .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant anti-inflammatory activity . They have been evaluated as potential acute and chronic anti-inflammatory agents .Physical and Chemical Properties Analysis

This compound is a white to yellow powder . Its melting point is between 114-126 °C .Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing imidazole and pyridine rings, play a crucial role in medicinal chemistry due to their diverse biological activities. Studies have extensively explored the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes, highlighting their potential in spectroscopic properties, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). These insights suggest avenues for further investigation into analogues and derivatives for various scientific and therapeutic applications.

Contribution to Optoelectronic Materials

The synthesis and application of quinazoline and pyrimidine derivatives for electronic devices and luminescent elements have been recently published. These compounds, including those with imidazole derivatives, show significant promise in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This highlights the potential of heterocyclic compounds in advancing materials science and technology.

Biological and Pharmacological Applications

Heterocyclic compounds have been identified as central to developing drugs for treating central nervous system (CNS) disorders. Functional chemical groups within these compounds, such as imidazole and pyrimidine derivatives, have shown effects ranging from depression to euphoria and convulsion, indicating their potential in synthesizing compounds with CNS activity (Saganuwan, 2017). This underscores the importance of such compounds in drug discovery and development for neurological conditions.

Catalysis and Synthetic Chemistry

Heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyridine, have found extensive use in organic syntheses, catalysis, and drug development due to their functionalities and biological importance. These compounds have been employed as versatile synthetic intermediates and in the design of catalysts for asymmetric catalysis and synthesis (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019). The versatility of heterocyclic N-oxides in organic chemistry highlights their significant contribution to developing new synthetic methodologies and pharmaceuticals.

Mecanismo De Acción

The mode of action of a compound refers to how it interacts with its target to exert its effects. This can involve binding to a specific receptor or enzyme, inhibiting a particular pathway, or modulating a biological process . The specific mode of action of “3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride” would depend on its specific target, which is currently unknown.

The compound’s effects on biochemical pathways would also depend on its specific target. It could potentially affect various pathways depending on the role of its target in cellular processes .

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would depend on factors such as its chemical structure, formulation, route of administration, and patient-specific factors .

The result of the compound’s action would be the molecular and cellular effects caused by its interaction with its target. This could include changes in cellular signaling, gene expression, or cellular function .

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .

Safety and Hazards

Propiedades

IUPAC Name |

3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h1-4H,9H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGOQBBPVGHZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2N)C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

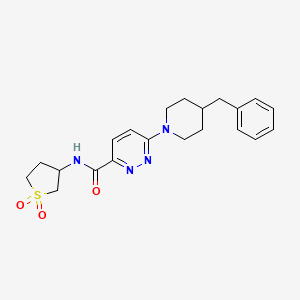

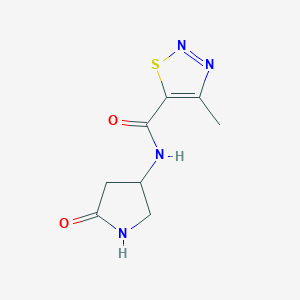

![2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977535.png)

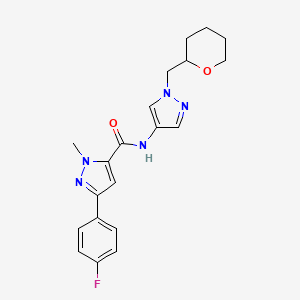

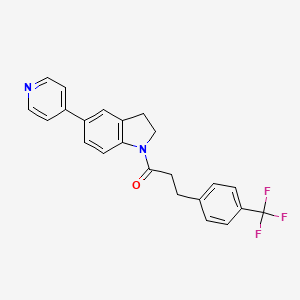

![Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2977537.png)

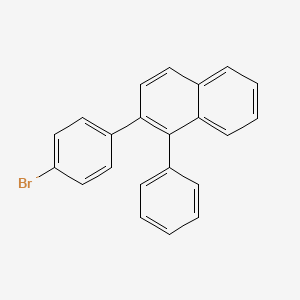

![1-(5-Chlorothiophen-2-yl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2977539.png)